molecular formula C11H8F3NS B12125019 4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- CAS No. 18529-10-7

4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)-

Cat. No.: B12125019
CAS No.: 18529-10-7
M. Wt: 243.25 g/mol
InChI Key: USSANNYYPJLLGP-UHFFFAOYSA-N
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Description

4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- is a heterocyclic compound with the molecular formula C11H8F3NS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- typically involves the reaction of 3-Aminobenzotrifluoride with diethyl ethoxymethylenemalonate, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents like hexane and chloroform, and reagents such as phosphorus pentasulfide and sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted quinoline derivatives, which can be further utilized in various applications .

Scientific Research Applications

4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. It has been shown to influence pathways related to lipid metabolism by modulating the activity of cholesteryl ester transfer protein . This modulation can lead to the generation of lipid-poor particles from high-density lipoprotein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinethiol, 2-methyl-7-(trifluoromethyl)- is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical reactivity .

Properties

CAS No.

18529-10-7

Molecular Formula

C11H8F3NS

Molecular Weight

243.25 g/mol

IUPAC Name

2-methyl-7-(trifluoromethyl)-1H-quinoline-4-thione

InChI

InChI=1S/C11H8F3NS/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16)

InChI Key

USSANNYYPJLLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)C2=C(N1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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